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Compound of Interest

Compound Name: 1,2-Octanediol

Cat. No.: B041855

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists,
and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-
Octanediol, a versatile diol used in various industrial and pharmaceutical applications. The
following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) characteristics, offering valuable data for identification, characterization, and
quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
1,2-Octanediol. The following tables summarize the proton (*H) and carbon-13 (33C) NMR
data.

'H NMR Spectroscopic Data

The *H NMR spectrum of 1,2-Octanediol exhibits characteristic signals corresponding to the
different proton environments within the molecule. The data presented here is typically
acquired in deuterated chloroform (CDCIs) at 400 MHz.
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] Chemical Shift (3, o Coupling Constant
Proton Assignment Multiplicity
ppm) (J, Hz)
-CHs (H-8) 0.88 t 6.8
-(CH2)a- (H-4, H-5, H-
1.27-1.35 m
6, H-7)
-CHaz- (H-3) 1.40-1.55 m
-CH(OH)- (H-2) 3.65-3.75 m
-CH2(OH)- (H-1a, H-
3.40-3.55 m
1b)
-OH ~2.0-3.0 brs

t = triplet, m = multiplet, br s = broad singlet

13C NMR Spectroscopic Data

The 13C NMR spectrum provides information about the carbon skeleton of 1,2-Octanediol. The
chemical shifts are reported in ppm relative to a standard reference.

Carbon Assignment Chemical Shift (6, ppm)
-CHs (C-8) 14.1
-CHz- (C-7) 22.6
-CH2- (C-6) 31.8
-CH2- (C-5) 25.9
-CHz- (C-4) 29.4
-CH2- (C-3) 335
-CH(OH)- (C-2) 72.8
-CH2(OH)- (C-1) 66.0
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 1,2-Octanediol is characterized by the following key absorption bands.

Wavenumber (cm—1) Vibrational Mode Functional Group
~3350 (broad) O-H stretch Hydroxyl group (-OH)
2925, 2855 C-H stretch Alkane (-CHz, -CH3)
~1465 C-H bend Alkane (-CHz)

~1060 C-O stretch Alcohol (-C-0)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1,2-Octanediol results in fragmentation of
the molecule, providing a characteristic fingerprint for its identification. The molecular ion peak
is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (146.23
g/mol )[1][2].

Ke;LMass_Sp_egjr_aLELagments

Relative Intensity Proposed Fragment lon
146 Low [M]* (Molecular lon)
97 High [M - CH20H - H20]*
55 High [CaH]*
43 High [CsH7]*

The fragmentation pattern of 1,2-diols is influenced by the positions of the hydroxyl groups.
Common fragmentation pathways include the loss of water and cleavage of the carbon-carbon
bond between the two hydroxyl-bearing carbons.

Experimental Protocols
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The following sections outline generalized experimental protocols for acquiring the
spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

Sample Preparation:
e Weigh approximately 10-20 mg of 1,2-Octanediol for tH NMR or 50-100 mg for 13C NMR.

» Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCIs) in a clean,
dry vial.

e Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (*H NMR):

Spectrometer: 400 MHz or higher

Pulse Sequence: Standard single-pulse sequence

Number of Scans: 16-64

Relaxation Delay: 1-5 seconds

Spectral Width: 0-10 ppm

Instrumental Parameters (*3C NMR):

e Spectrometer: 100 MHz or higher

e Pulse Sequence: Proton-decoupled pulse sequence

e Number of Scans: 1024 or more, depending on concentration
o Relaxation Delay: 2-5 seconds

e Spectral Width: 0-150 ppm
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IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.
e Record a background spectrum of the clean, empty ATR crystal.

e Place a small drop of neat 1,2-Octanediol directly onto the ATR crystal, ensuring complete
coverage of the crystal surface.

e Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm~1.

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry Protocol (Electron lonization)

« Introduce a small amount of the 1,2-Octanediol sample into the mass spectrometer, often
via a gas chromatograph (GC-MS) or a direct insertion probe.

o The sample is vaporized and then ionized in the ion source using a standard electron energy
of 70 eV.

e The resulting ions are accelerated and separated based on their mass-to-charge ratio by the
mass analyzer.

e A mass spectrum is generated by plotting the relative abundance of ions as a function of
their m/z ratio.

Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses
described.
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General Spectroscopic Analysis Workflow
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Logical Flow of Mass Spectrometry Fragmentation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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